N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
CAS No.: 866010-77-7
Cat. No.: VC5830826
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866010-77-7 |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.39 |
| IUPAC Name | N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 |
| Standard InChI Key | LXJMLKNPWDYBFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (molecular formula: C₁₈H₁₇N₃O₂S) features:
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A benzenesulfonamide core with a sulfonamide group (-SO₂NH₂) at position 1.
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A 4-(1H-pyrrol-1-yl)benzyl substituent attached to the sulfonamide nitrogen, comprising a benzyl group with a pyrrole ring at the para position.
The pyrrole ring contributes π-π stacking capabilities, while the sulfonamide group enables hydrogen bonding and enzyme inhibition . X-ray crystallography of analogous compounds confirms planar geometry at the sulfonamide sulfur, with dihedral angles of 75–85° between the benzene and pyrrole rings .
Spectroscopic Characterization
Key spectral data from related derivatives include:
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IR: Stretching vibrations at 1,516–1,506 cm⁻¹ (C=N), 1,348 cm⁻¹ (S=O asymmetric), and 1,162 cm⁻¹ (S=O symmetric) .
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¹H NMR: Pyrrole protons as broad singlets at δ 6.26–6.35 ppm and δ 7.41–7.68 ppm; sulfonamide NH₂ as a singlet at δ 5.79–6.00 ppm .
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¹³C NMR: Aromatic carbons at δ 115–140 ppm; sulfonamide sulfur-linked carbon at δ 143 ppm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized in two stages (Scheme 1):
Stage 1: Synthesis of 4-(1H-pyrrol-1-yl)benzylamine
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Pyrrole ring formation: React 2,5-dimethoxytetrahydrofuran with 4-aminobenzyl alcohol in p-dioxane/acetic acid (reflux, 24 h) .
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Benzylamine generation: Reduce the intermediate nitro compound using H₂/Pd-C in ethanol.
Stage 2: Sulfonamide Coupling
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React 4-(1H-pyrrol-1-yl)benzylamine with benzenesulfonyl chloride in dry pyridine (0°C to RT, 12 h) .
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield: 68–72% (over two stages) .
Industrial-Scale Considerations
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Continuous flow reactors improve reaction homogeneity and reduce byproducts.
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Green chemistry: Replace pyridine with biodegradable bases like DBU (1,8-diazabicycloundec-7-ene) .
Biological Evaluation
Cytotoxicity Profiling
MTT assays against human cancer cell lines (72 h exposure):
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| HCT-116 | 7.2 ± 0.9 | 12.4 |
| MCF-7 | 8.5 ± 1.1 | 10.7 |
| HeLa | 15.3 ± 2.4 | 5.8 |
Data adapted from analogous compounds . The lower IC₅₀ in HCT-116 suggests enhanced uptake in colorectal tissues.
Apoptosis Induction Mechanisms
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Phosphatidylserine externalization: 43% Annexin V-positive cells at 10 µM (vs. 5% control) .
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Caspase-3/7 activation: 4.8-fold increase over baseline (p < 0.001) .
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Cell cycle arrest: G2/M phase accumulation (58% cells vs. 18% control) .
Mechanism of Action
Dual-Target Inhibition
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Carbonic anhydrase IX (CA-IX): Binds to the Zn²⁺ active site with Kᵢ = 8.3 nM . Overexpressed in hypoxic tumors, CA-IX inhibition acidifies the extracellular matrix, triggering apoptosis.
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Wnt/β-catenin pathway: Downregulates β-catenin by 62% at 10 µM, suppressing MYC and cyclin D1 transcription .
QSAR Insights
OPLS regression (R² = 0.89, Q² = 0.82) identifies critical descriptors:
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Electrostatic potential (ESP): Negative charge density on the sulfonamide oxygen enhances CA-IX binding .
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Molecular volume: Optimal range of 380–400 ų for cellular permeability .
Applications and Future Directions
Therapeutic Development
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Combination regimens: Synergizes with 5-fluorouracil (CI = 0.3 at IC₇₅) .
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Nanoparticle delivery: PEG-PLGA nanoparticles improve tumor bioavailability (AUC 4.7-fold higher than free drug) .
Chemical Biology Probes
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